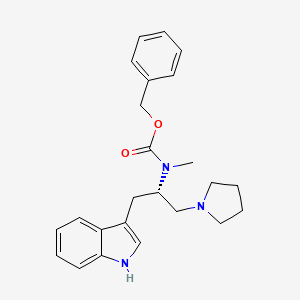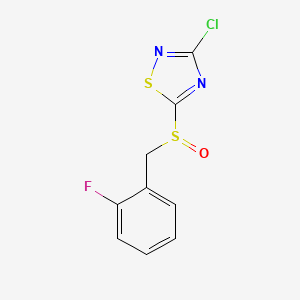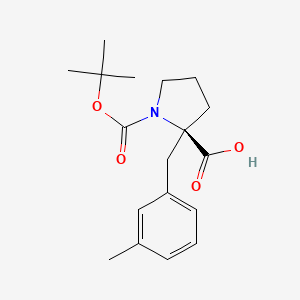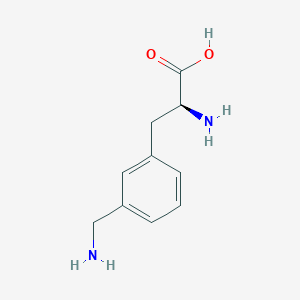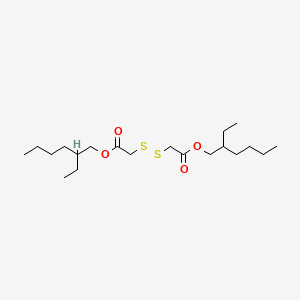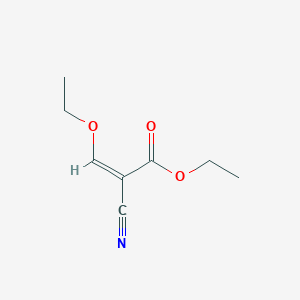
Ethyl cyano(ethoxymethylene)acetate
Descripción general
Descripción
Ethyl cyano(ethoxymethylene)acetate is a white to light yellow crystalline solid . It is used as an intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects in rats .
Synthesis Analysis
Ethyl cyano(ethoxymethylene)acetate can be synthesized in various ways . One method involves the use of t-butylhydrazine hydrochloride salt, ethyl (ethoxymethylene)-cyanoacetate, and anhydrous sodium acetate in ethanol. The mixture is stirred and refluxed for 16 hours, then poured into ice-water. The separated aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed successively with water and saturated brine solution and dried with sodium sulfate.Molecular Structure Analysis
The linear formula of Ethyl cyano(ethoxymethylene)acetate is C2H5OCH=C(CN)COOC2H5 . Its molecular weight is 169.18 .Chemical Reactions Analysis
Ethyl cyano(ethoxymethylene)acetate is involved in various chemical reactions . For instance, it can undergo Knoevenagel condensation with aldehyde . It is also used as a cyanating agent in copper-mediated C-H cyanation of (hetero)arenes .Physical And Chemical Properties Analysis
Ethyl cyano(ethoxymethylene)acetate is a white to light yellow crystalline solid . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
One of the applications of ethyl cyano(ethoxymethylene)acetate is in the synthesis and modification of polymers. For example, well-defined poly(ethylene oxide) with a cyano group at one end and a hydroxyl group at the other terminus was synthesized through anionic ring-opening polymerization initiated with (cyanomethyl)potassium. This process demonstrates the use of cyano functional groups in creating heterobifunctional polymers with potential applications in bioconjugation and drug delivery systems (Nagasaki, Iijima, Kato, & Kataoka, 1995).
Catalysis
The compound has also found use in catalysis, particularly in enhancing the efficiency of certain chemical reactions. For instance, the promotional effect of gold in catalysis by a palladium-gold alloy was studied using acetoxylation of ethylene to vinyl acetate, showcasing the compound's role in facilitating critical surface reactions and improving reaction rates (Chen, Kumar, Yi, & Goodman, 2005).
Organic Synthesis
In organic synthesis, ethyl cyano(ethoxymethylene)acetate is involved in the novel synthesis of pyridin-2(1H)-thiones and thieno[2,3-b]-pyridines, illustrating its utility in constructing complex heterocyclic structures. These compounds have potential applications in pharmaceuticals and materials science (Elgemeie & Ramiz, 1990).
Solubility and Thermodynamics Studies
Research on the solubility and solution thermodynamics of related ethyl cyano(ethoxymethylene) derivatives in organic solvents provides valuable data for the purification and crystallization processes, critical for pharmaceutical manufacturing and material science applications (Han et al., 2016).
Asymmetric Catalysis
The catalytic asymmetric cyano-ethoxycarbonylation reaction of aldehydes using a YLi3 tris(binaphthoxide) complex illustrates the compound's role in enabling high reactivity and enantioselectivity in synthetic chemistry. Such reactions are pivotal in the synthesis of chiral molecules, which are of great interest in pharmaceutical research (Yamagiwa, Tian, Matsunaga, & Shibasaki, 2005).
Safety And Hazards
Direcciones Futuras
While specific future directions for Ethyl cyano(ethoxymethylene)acetate are not mentioned in the search results, it is a versatile synthetic building block for a variety of functional and pharmacologically active substances . Its use in the synthesis of heterocycles, which are used for example as drugs, suggests potential for further exploration in pharmaceutical applications .
Relevant Papers Several papers have been published on Ethyl cyano(ethoxymethylene)acetate . These papers discuss its synthesis, chemical reactions, and mechanism of action. They provide valuable insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester . They also discuss its use as a cyanating agent in copper-mediated C-H cyanation of (hetero)arenes .
Propiedades
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyano(ethoxymethylene)acetate | |
CAS RN |
42466-69-3, 94-05-3 | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

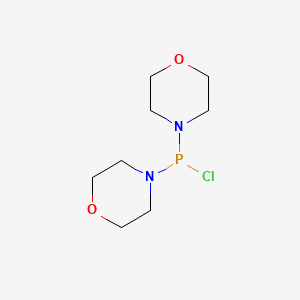
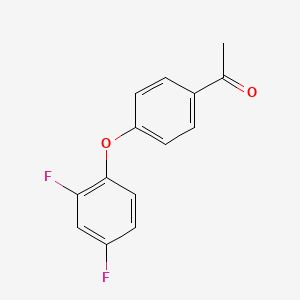
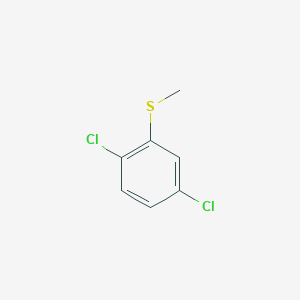
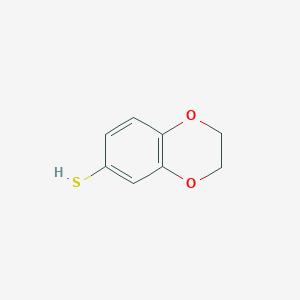
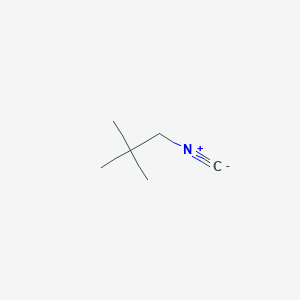
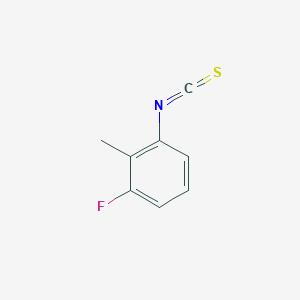
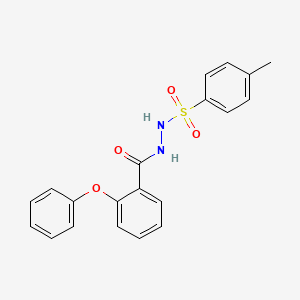
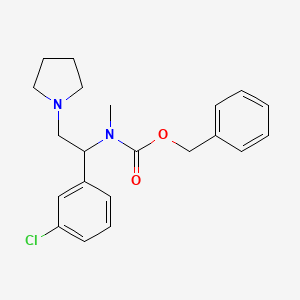
![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
